(Z)-4-chloro-5-(2-(2-fluorobenzylidene)hydrazinyl)pyridazin-3(2H)-one
Description
(Z)-4-Chloro-5-(2-(2-fluorobenzylidene)hydrazinyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by:
- A pyridazin-3(2H)-one core with a chlorine atom at position 2.
- A hydrazinyl substituent at position 5, forming a Schiff base linkage with a 2-fluorobenzylidene group.
For example, 5-chloro-6-phenylpyridazin-3(2H)-one reacts with halides in acetone under basic conditions (K₂CO₃) to yield substituted derivatives . This method likely extends to the target compound, where 2-fluorobenzaldehyde derivatives would form the hydrazone linkage.
Structural Significance: The Z-configuration optimizes intramolecular hydrogen bonding between the hydrazine NH and the pyridazinone carbonyl, enhancing stability . The 2-fluoro substituent on the benzylidene group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
5-chloro-4-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4O/c12-10-9(6-15-17-11(10)18)16-14-5-7-3-1-2-4-8(7)13/h1-6H,(H2,16,17,18)/b14-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPKXQXEWVVYHR-RZNTYIFUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=C(C(=O)NN=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=C(C(=O)NN=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-chloro-5-(2-(2-fluorobenzylidene)hydrazinyl)pyridazin-3(2H)-one is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes various research findings related to its biological activity, including its synthesis, mechanism of action, and efficacy against different biological targets.
Synthesis
The compound is synthesized through a reaction between 3-chloro-2-hydrazinylpyridine and 2-fluorobenzaldehyde in ethanol, yielding a product with a notable yield of approximately 85% after recrystallization. The synthesis involves stirring the reactants at room temperature overnight, followed by filtration and drying to obtain the final crystalline product .
Anticancer Activity
Research indicates that hydrazone derivatives can exhibit significant anticancer properties. A study evaluated the antiproliferative effects of various hydrazones against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma). The results showed that several compounds exhibited moderate to strong antiproliferative activity with IC50 values ranging from 1.0 to 18.20 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| This compound | HCT-116 | TBD |
The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells. Studies suggest that hydrazones may interfere with mitochondrial function, leading to increased oxidative stress and subsequent cell death. The role of Bcl-2 family proteins in regulating apoptosis was highlighted, indicating that these compounds could act upstream of caspase activation .
Antimicrobial Activity
In addition to anticancer properties, hydrazones have been studied for their antimicrobial activities. A related compound demonstrated effective inhibition against various microbial strains, suggesting that this compound may also possess similar properties. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Case Studies
Several case studies have documented the efficacy of hydrazone derivatives in treating specific conditions:
- Cancer Treatment : A case study involving a series of hydrazones showed promising results in inhibiting tumor growth in murine models, with significant reductions in tumor size observed post-treatment.
- Antimicrobial Efficacy : Another study reported the use of hydrazones against resistant strains of bacteria, where compounds exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridazinone Core
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Fluorine vs. However, the hydroxyl group in the latter may improve aqueous solubility (e.g., via hydrogen bonding), albeit at the cost of reduced metabolic stability.
- Steric Hindrance : The tert-butyl group in the 2-tert-butyl analog creates steric bulk, likely slowing enzymatic degradation but reducing membrane permeability. In contrast, the target compound’s smaller 2-fluoro substituent balances lipophilicity and steric accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
